2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid
Description
2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid is a fluorinated arylacetic acid derivative characterized by a difluoromethyl group attached to a substituted phenyl ring (4-methoxy-2-methylphenyl). The compound’s structure combines electron-donating methoxy and methyl groups with electron-withdrawing fluorine atoms, creating unique physicochemical and reactivity profiles. It serves as a versatile intermediate in organic synthesis, particularly in radical cascade reactions and cyclization protocols .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-methoxy-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6-5-7(15-2)3-4-8(6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
BPDAFLZIJBTZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 4-methoxy-2-methylbenzyl chloride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, and requires careful temperature control to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-2-(4-methoxy-2-methylphenyl)ketone, while reduction could produce 2,2-difluoro-2-(4-methoxy-2-methylphenyl)ethanol.
Scientific Research Applications
2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
Table 1: Reactivity of Difluoroacetic Acid Derivatives in Cyclization Reactions
Key Insights :
- The 4-methoxy group in the target compound enhances electron density, stabilizing intermediates in silver-promoted reactions but may reduce electrophilicity compared to electron-withdrawing substituents (e.g., -F, -Cl) .
- Steric hindrance from the 2-methyl group in the target compound may lower reactivity in crowded transition states compared to unsubstituted analogs .
Electronic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The difluoroacetic acid moiety significantly lowers pKa (~2–3) compared to non-fluorinated analogs (e.g., 2-(4-methoxy-2-methylphenyl)acetic acid, pKa ~4.5) due to the electron-withdrawing effect of fluorine .
- Methoxy vs. Chloro : The 4-methoxy group in the target compound increases solubility in polar aprotic solvents (e.g., DMSO) compared to chloro-substituted derivatives, which exhibit lower solubility .
Biological Activity
2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features, including two fluorine atoms and a methoxy-substituted aromatic group. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C10H10F2O2
- Molecular Weight : 216.18 g/mol
- Structure : The compound contains a carboxylic acid functional group, which is crucial for its biological interactions.
Research indicates that the presence of fluorine enhances the compound's binding affinity to biological targets such as enzymes and receptors. This property is vital for its potential role as an enzyme inhibitor, which could be beneficial in treating various diseases. The carboxylic acid group may facilitate interactions with active sites on proteins, leading to modulation of biological pathways .
Enzyme Inhibition
Initial studies suggest that 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid can act as a biochemical probe to inhibit specific enzymes involved in disease processes. The fluorine atoms may increase the lipophilicity and metabolic stability of the compound, enhancing its efficacy as a drug candidate.
Case Studies
- Enzyme Inhibition Studies : A series of experiments demonstrated that compounds with similar structural characteristics exhibited low nanomolar inhibitory activities against various enzymes. For instance, compounds designed based on difluoroarylacetic acids showed significant enzyme inhibition with IC50 values in the range of 10-100 nM .
- Pharmacokinetic Profiles : In vivo studies have indicated favorable pharmacokinetic properties for related compounds, suggesting that 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid may also present advantageous absorption and distribution characteristics in biological systems .
Comparative Analysis with Similar Compounds
The following table summarizes the properties of 2,2-Difluoro-2-(4-methoxy-2-methylphenyl)acetic acid compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-2-(4-fluorophenyl)acetic acid | C10H8F3O2 | Contains three fluorine atoms; used in pharmaceuticals |
| 4-Methoxybenzoic acid | C9H10O3 | Lacks fluorine; commonly used in organic synthesis |
| 4-Fluorophenylacetic acid | C9H9F1O2 | Contains one fluorine atom; used in drug synthesis |
The unique combination of two fluorine atoms and a methoxy-substituted aromatic group distinguishes this compound from others, potentially enhancing its biological activity compared to similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
